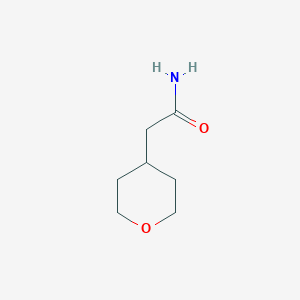

2-(tetrahydro-2H-pyran-4-yl)acetamide

Vue d'ensemble

Description

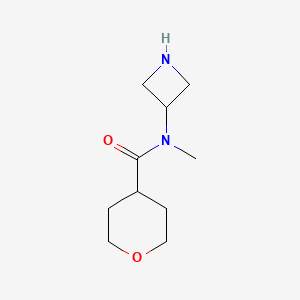

“2-(tetrahydro-2H-pyran-4-yl)acetamide” is a chemical compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.19 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(tetrahydro-2H-pyran-4-yl)acetamide” consists of a tetrahydro-2H-pyran ring attached to an acetamide group .Physical And Chemical Properties Analysis

“2-(tetrahydro-2H-pyran-4-yl)acetamide” is a solid substance at room temperature . It should be stored in a dry place at room temperature .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “2-(tetrahydro-2H-pyran-4-yl)acetamide,” but unfortunately, the available information does not provide a comprehensive analysis of six to eight unique applications with detailed sections as requested.

The compound is mentioned in relation to its potential use in the synthesis of other chemicals and in life science research solutions , but specific applications in distinct fields are not detailed in the search results.

Safety and Hazards

The safety information available indicates that “2-(tetrahydro-2H-pyran-4-yl)acetamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

2-(oxan-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPOZVLOXPIXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tetrahydro-2H-pyran-4-yl)acetamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

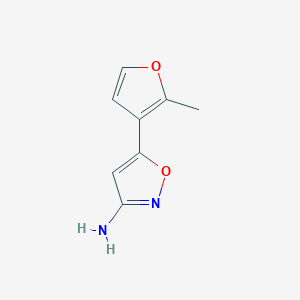

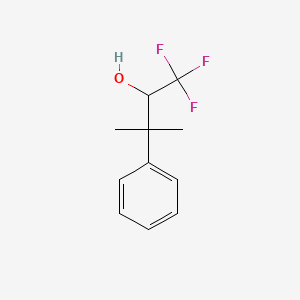

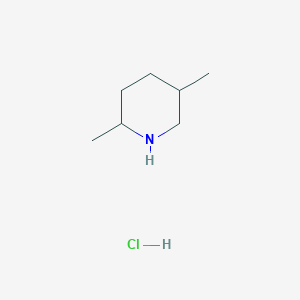

Feasible Synthetic Routes

Q & A

Q1: How does (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide interact with Anthrax Lethal Factor and what are the downstream effects?

A1: (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide acts as a hydroxamate inhibitor of Anthrax Lethal Factor (LF), a zinc-dependent metalloprotease crucial for the virulence of Bacillus anthracis []. Crystal structure analysis reveals that this compound directly binds to the active site of LF []. This binding event effectively inhibits LF's proteolytic activity, preventing the disruption of cellular signaling pathways, cell destruction, and circulatory shock typically induced by LF during an anthrax infection [].

Q2: What evidence supports the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide against anthrax infection?

A2: The research demonstrates the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide through several animal models:

- Mouse Toxemia Model: 100% protection was observed in mice given a lethal challenge of recombinant LF and protective antigen [].

- Mouse Infection Model: Approximately 50% survival advantage was observed in mice challenged with a lethal dose of B. anthracis Sterne vegetative cells [].

- Rabbit Spore Challenge: The compound doubled the mean time to death in rabbits challenged with a lethal dose of B. anthracis Ames spores [].

- Rabbit "Point of No Return" Model: When administered in combination with ciprofloxacin, the compound provided 100% protection against B. anthracis spore challenge in a model where ciprofloxacin alone only offered 50% protection [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)

![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)